

AM-7209 Demonstrates Superior Potency Over Predecessors in MDM2-p53 Inhibition

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Compound of Interest				
Compound Name:	AM-7209			
Cat. No.:	B8407871	Get Quote		

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A comprehensive analysis of preclinical data reveals that **AM-7209**, a novel small-molecule inhibitor, exhibits significantly improved potency in disrupting the MDM2-p53 protein-protein interaction compared to its predecessors, including the clinical candidate AMG 232. This enhanced potency, observed across various biochemical and cellular assays, suggests that **AM-7209** holds promise as a highly effective therapeutic agent for cancers with wild-type p53.

The development of small-molecule inhibitors targeting the MDM2-p53 pathway is a key strategy in oncology.[1][2][3] MDM2 is a primary negative regulator of the p53 tumor suppressor protein.[4][5] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions, such as cell cycle arrest and apoptosis.[4][5] **AM-7209** and its predecessors are designed to block the interaction between MDM2 and p53, thereby reactivating p53 and inducing cancer cell death.

Quantitative Comparison of Potency

The superior potency of **AM-7209** is evident in its lower binding affinity (KD), half-maximal inhibitory concentration (IC50), and half-maximal effective dose (ED50) values compared to its direct predecessor, AMG 232.



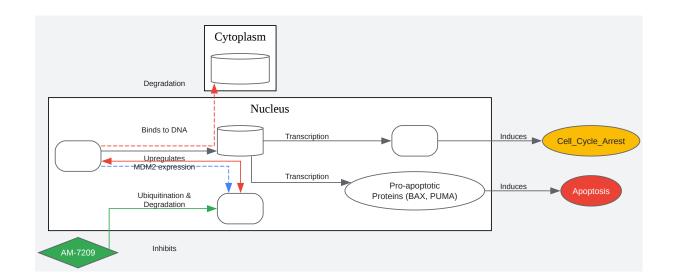
Compound	Assay Type	Target/Cell Line	Potency Metric	Value
AM-7209	Isothermal Titration Calorimetry (ITC) Competition	MDM2	KD	38 pM[6]
AMG 232	Surface Plasmon Resonance (SPR)	MDM2	KD	0.045 nM (45 pM)[7][8]
AM-7209	Homogeneous Time-Resolved Fluorescence (HTRF)	MDM2-p53 Interaction	IC50	< 0.1 nM[9]
AMG 232	Homogeneous Time-Resolved Fluorescence (HTRF)	MDM2-p53 Interaction	IC50	0.6 nM
AM-7209	SJSA-1 Cell Proliferation (EdU)	SJSA-1 (Osteosarcoma)	IC50	1.6 nM[6][9]
AMG 232	SJSA-1 Cell Proliferation (EdU)	SJSA-1 (Osteosarcoma)	IC50	9.1 nM[7][8]
AM-7209	In vivo Xenograft Model	SJSA-1	ED50	2.6 mg/kg QD[6]
AMG 232	In vivo Xenograft Model	SJSA-1	ED50	9.1 mg/kg[7][8]
AM-7209	In vivo Xenograft Model	HCT-116 (Colorectal Carcinoma)	ED50	10 mg/kg QD[6]



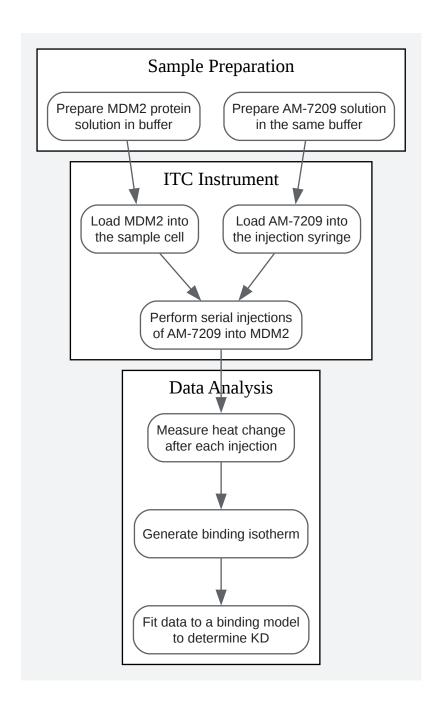
MDM2-p53 Signaling Pathway and Inhibition by AM-7209

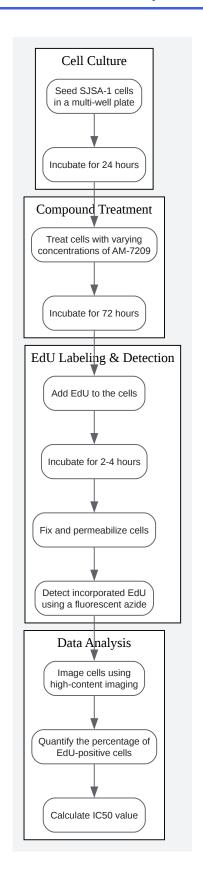
AM-7209 functions by disrupting the interaction between MDM2 and p53. In normal cells, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome.[5] By inhibiting this interaction, **AM-7209** allows p53 levels to stabilize and accumulate in the nucleus. Activated p53 then acts as a transcription factor, inducing the expression of target genes such as CDKN1A (encoding p21) and pro-apoptotic proteins like BAX and PUMA.[4][5] This leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis, ultimately suppressing tumor growth.[4][10][11]











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References

- 1. massivebio.com [massivebio.com]
- 2. researchgate.net [researchgate.net]
- 3. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MDM2-p53 pathway revisited PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2: RING Finger Protein and Regulator of p53 Madame Curie Bioscience Database -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of AM-7209, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
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